

comparative potency of SCH28080 and other P-CABs

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A Comparative Guide to the Potency of **SCH28080** and Other Potassium-Competitive Acid Blockers (P-CABs)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of **SCH28080** and other prominent potassium-competitive acid blockers (P-CABs). The information is supported by experimental data to facilitate informed decisions in research and development.

Mechanism of Action of P-CABs

Potassium-competitive acid blockers (P-CABs) represent a class of drugs that suppress gastric acid secretion by directly inhibiting the gastric H+/K+-ATPase, commonly known as the proton pump.[1][2] This enzyme is responsible for the final step in acid production in the parietal cells of the stomach.[1] Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly to the proton pump, P-CABs are acid-stable and do not require conversion to an active form.[1][3][4] They function by binding reversibly and competitively with potassium (K+) ions at the luminal surface of the H+/K+-ATPase.[2][5][6] This ionic bonding blocks the access of K+ to its binding site, thereby preventing the exchange of H+ and K+ ions and inhibiting acid secretion.[1][2] This direct and reversible mechanism of action allows for a more rapid onset of acid suppression compared to traditional PPIs.[2][4]

Comparative Potency of P-CABs



The in vitro potency of P-CABs is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki) against the H+/K+-ATPase. A lower IC50 or Ki value indicates greater potency. The following table summarizes the available data for **SCH28080** and other notable P-CABs.

Compound	IC50	Ki	Species/Assay Conditions
SCH28080	20 nM	24 nM (ATPase activity, pH 7)[6]	Porcine gastric microsomes
0.14 μM (140 nM) (pH 6.5)[7]	60 nM (pH 7.4)	Porcine gastric microsomes	
Vonoprazan	17-19 nM[8]	10 nM[8]	Not specified
19 nM (pH 6.5)[7]	3.0 nM[9]	Porcine gastric microsomes	
Tegoprazan	0.29 - 0.52 μM (290- 520 nM)[10][11][12] [13]	Not specified	Porcine, canine, and human H+/K+- ATPases
0.53 μM (530 nM)[14]	Not specified	Porcine H+/K+- ATPase	
Revaprazan	0.35 μM (350 nM) (pH 6.1)[15]	Not specified	Not specified
Linaprazan (AZD0865)	130 nM[9]	Not specified	Not specified
Soraprazan	0.1 μM (100 nM)[16]	6.4 nM[16]	Not specified
CS-526	61 nM[16]	Not specified	Not specified

Experimental Protocols

Determination of H+/K+-ATPase Inhibitory Activity (In Vitro)



The IC50 values presented in this guide are typically determined through in vitro enzyme assays using isolated gastric H+/K+-ATPase. A generalized protocol is described below.

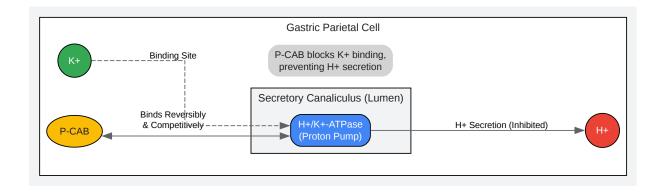
- 1. Preparation of H+/K+-ATPase Vesicles:
- Gastric H+/K+-ATPase is commonly isolated from the gastric mucosa of species such as pigs.[14]
- The tissue is homogenized and subjected to differential centrifugation to obtain microsomal fractions rich in H+/K+-ATPase-containing vesicles. These can be prepared as ion-leaky vesicles to allow free access of substrates and inhibitors to the enzyme.[14]
- 2. ATPase Activity Assay:
- The activity of the H+/K+-ATPase is measured by quantifying the rate of ATP hydrolysis, which is typically done by measuring the amount of inorganic phosphate (Pi) released.
- The assay is conducted in a buffered solution containing the H+/K+-ATPase vesicles, ATP, and Mg2+. The reaction is initiated by the addition of KCl to activate the enzyme.
- 3. Inhibition Assay:
- To determine the IC50 value, the assay is performed in the presence of varying concentrations of the P-CAB being tested.
- The enzyme is pre-incubated with the inhibitor for a specific period before the reaction is initiated with KCI.
- The amount of Pi released is measured, and the percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
- 4. Data Analysis:
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
- 5. Determination of Ki (Inhibition Constant):



- To determine if the inhibition is competitive with respect to K+, kinetic analyses are performed.[10]
- The ATPase activity is measured at various concentrations of K+ in the presence and absence of the inhibitor.
- The data are then plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition and calculate the Ki value.[13]

Visualizing the Mechanism of Action

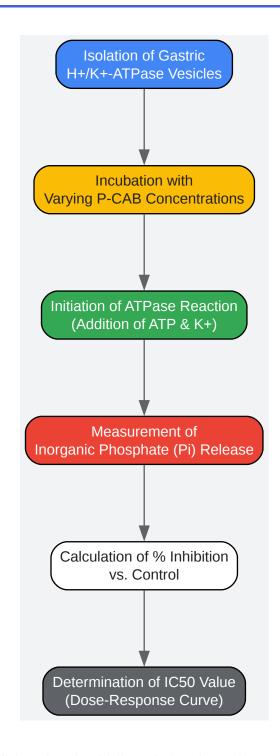
The following diagrams illustrate the mechanism of P-CABs in inhibiting the gastric proton pump and a general workflow for evaluating their in vitro potency.



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Caption: Mechanism of action of P-CABs on the gastric H+/K+-ATPase.





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Caption: Experimental workflow for determining the IC50 of a P-CAB.

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